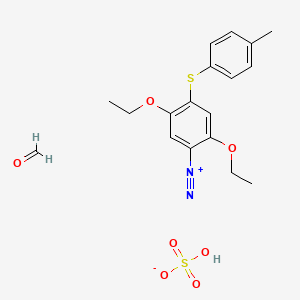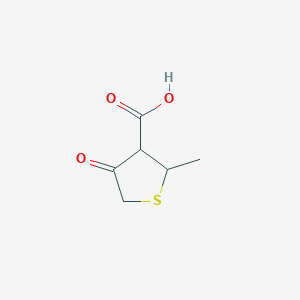
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is a complex organic compound with the molecular formula C18H22N2O7S2. This compound is known for its unique structure, which includes a benzenediazonium group, diethoxy groups, and a sulfanyl group attached to a methylphenyl ring. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate typically involves the reaction of 2,5-diethoxyaniline with 4-methylthiophenol in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The resulting product is then treated with formaldehyde and hydrogen sulfate to form the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halides or hydroxides.
Aplicaciones Científicas De Investigación
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diethoxy-4-tolylmercaptobenzenediazonium bisulfate: Similar structure but lacks the formaldehyde component.
2,5-Diethoxy-4-(4-methylphenyl)thiobenzenediazonium chloride: Similar structure but with a chloride counterion instead of hydrogen sulfate.
Uniqueness
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of formaldehyde and hydrogen sulfate enhances its solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
68201-93-4 |
|---|---|
Fórmula molecular |
C18H22N2O7S2 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;formaldehyde;hydrogen sulfate |
InChI |
InChI=1S/C17H19N2O2S.CH2O.H2O4S/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;1-2;1-5(2,3)4/h6-11H,4-5H2,1-3H3;1H2;(H2,1,2,3,4)/q+1;;/p-1 |
Clave InChI |
VSBVKRYHKCYUOY-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.C=O.OS(=O)(=O)[O-] |
Números CAS relacionados |
68201-93-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)


![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)



![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)

![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)

